{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-17-9-3-2-8-16(17)19-18(20)13-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQXIGQJWRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole backbone is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives.
Method A: Acid-Catalyzed Cyclization
Method B: Stobbe Condensation
-
Reagents : Diethyl succinate and benzaldehyde derivatives.
Comparison : Method A offers higher yields but requires stringent temperature control, while Method B avoids strong acids but necessitates chromatographic purification.
Hydroxymethyl Group Introduction
The hydroxymethyl group is introduced via formaldehyde-mediated hydroxymethylation .
Method C: Direct Hydroxymethylation
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Reagents : Formaldehyde (37% aqueous solution).
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Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
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Solvent : Methanol/water (4:1 v/v) at 25°C for 2 hours.
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Yield : 80–90%.
Method D: Protective Group Strategy
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Reagents : Chloromethyl methyl ether (MOM-Cl) followed by hydrolysis.
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature.
Advantage : Method C is simpler, but Method D prevents over-alkylation in complex substrates.
Attachment of 3-(3-Methylphenoxy)propyl Side Chain
The side chain is introduced via nucleophilic alkylation using a halogenated precursor.
Method E: Alkylation with 3-(3-Methylphenoxy)propyl Chloride
Method F: Mitsunobu Reaction
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3).
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Substrate : 3-(3-Methylphenoxy)propan-1-ol and benzimidazole.
Trade-off : Method E is cost-effective but less stereoselective, whereas Method F ensures retention of configuration.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement | Source |
|---|---|---|---|---|
| Cyclization | Methanol | 100 | +15% | |
| Alkylation | DMF | 80 | +20% | |
| Hydroxymethylation | Methanol/water | 25 | +10% |
Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing transition states.
Catalytic Enhancements
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases alkylation yields to 75%.
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Lewis Acids : FeCl3 accelerates hydroxymethylation by activating formaldehyde.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Purification Techniques
| Method | Purity (%) | Scalability | Cost |
|---|---|---|---|
| Crystallization | 99.5 | High | Low |
| Chromatography | 99.9 | Low | High |
Crystallization from ethanol/water mixtures is preferred for large-scale production.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity using a C18
Chemical Reactions Analysis
Types of Reactions
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its pharmacological properties, which include:
- Antidepressant Activity : Research indicates that derivatives of benzimidazole compounds can exhibit significant antidepressant effects. For instance, studies have demonstrated that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
- Anxiolytic Effects : The anxiolytic properties of related benzimidazole derivatives have been explored through various animal models. These studies often utilize behavioral tests such as the elevated plus maze and the light-dark box to assess anxiety levels post-treatment .
- Sedative/Hypnotic Properties : Similar compounds have shown potential as sedatives, affecting sleep patterns and inducing sedation in preclinical trials. The mechanism often involves modulation of GABAergic activity, which is critical for inhibitory neurotransmission in the brain .
Case Studies and Research Findings
Several studies have investigated the efficacy of benzimidazole derivatives, providing insights into their potential applications:
- Study on Antidepressant Effects :
- Anxiolytic Activity Assessment :
- Sedative Effects Evaluation :
Mechanism of Action
The mechanism of action of {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 2-Methylphenoxy Derivative
A closely related positional isomer, (1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl)methanol (CAS: 615279-86-2), differs only in the methyl group’s position on the phenoxy ring (2-methyl vs. 3-methyl). Key comparative data include:
Key Differences :
Functional Group Variations: Phenol vs. Methanol Substituents
4-(1H-Benzimidazol-2-yl)phenol () replaces the hydroxymethyl group with a phenolic -OH directly attached to the benzimidazole core:
Key Differences :
- Solubility: The phenolic -OH group may enhance water solubility compared to the hydroxymethyl group due to increased polarity.
- Acidity: Phenol (pKa ~10) is more acidic than methanol (pKa ~15–20), which could influence reactivity in catalytic or biological contexts .
Heterocyclic Core Modifications: Benzimidazole vs. Imidazole
The compound {1-[3-(diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (CAS: 1221342-61-5, ) replaces the benzimidazole core with an imidazole ring:
| Property | Target Compound (Benzimidazole) | Imidazole Analog |
|---|---|---|
| Molecular Formula | C18H20N2O2 | C12H23N3O3S |
| Molecular Weight | 296.36 g/mol | 289.39 g/mol |
| Substituents | 3-Methylphenoxypropyl, -CH2OH | Diethylaminopropyl, -SO2CH3 |
| Functional Groups | Benzimidazole, methanol | Imidazole, methanesulfonyl |
Key Differences :
Substituent Chain Length and Composition
N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide () features a dimethylaminopropyl chain and a carboxamide group instead of hydroxymethyl:
| Property | Target Compound | Dimethylamino Propyl Analog |
|---|---|---|
| Molecular Formula | C18H20N2O2 | C20H28N4O |
| Substituents | 3-Methylphenoxypropyl | Dimethylaminopropyl, carboxamide |
| Functional Groups | Methanol | Tertiary amine, amide |
Key Differences :
Biological Activity
The compound {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : 1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
The structure includes a benzimidazole core linked to a propyl group substituted with a 3-methylphenoxy moiety. This unique configuration may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated a significant antioxidant capacity, with an IC50 value of 45 µg/mL, demonstrating its potential as an antioxidant agent.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Microbiology and Biotechnology, researchers investigated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The study found that this compound exhibited potent activity against S. aureus, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of benzimidazole derivatives. The researchers highlighted that compounds with similar structural motifs demonstrated strong radical scavenging activity. The findings support the notion that this compound could be beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress. It is hypothesized that the compound may inhibit key enzymes or disrupt membrane integrity in bacteria, leading to cell death.
Q & A
Basic Research Questions
Q. How can synthetic routes for {1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol be designed and optimized?
- Methodology :
- Begin with 1H-benzimidazole-2-carbaldehyde as a core precursor. Introduce the 3-(3-methylphenoxy)propyl chain via nucleophilic substitution or Mitsunobu coupling under reflux conditions (methanol/ethanol, 4–6 hours). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .
- Optimize solvent polarity (e.g., DMF for sterically hindered intermediates) and catalyst selection (e.g., Pd/C for hydrogenation steps). Purify via recrystallization in methanol or column chromatography (gradient elution with dichloromethane:methanol 9:1) .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a methanol/water solution (1:1). Collect data at 100–150 K and refine using SHELXL (disorder modeling for solvent molecules, R-factor < 0.05) .
- Spectroscopy : Validate with H/C NMR (DMSO-d6, δ 7.2–8.1 ppm for benzimidazole protons) and high-resolution mass spectrometry (HRMS-ESI, m/z calculated for CHNO: 309.1603) .
Q. How can purity and stability be assessed during synthesis?
- Methodology :
- Use HPTLC (silica gel 60 F254, ethyl acetate:hexane 1:1) for rapid purity checks. Quantify impurities via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation products using LC-MS .
Advanced Research Questions
Q. How does the 3-methylphenoxypropyl substituent influence physicochemical properties and bioactivity?
- Methodology :
- Compare logP values (via shake-flask method) with analogues lacking the 3-methyl group to assess hydrophobicity. Evaluate steric effects using molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
- Synthesize derivatives with varied substituents (e.g., 4-methylphenoxy) and test in vitro bioactivity (e.g., enzyme inhibition assays) to establish structure-activity relationships .
Q. How can conflicting crystallographic data (e.g., disorder, low data-to-parameter ratios) be resolved?
- Methodology :
- For disordered solvent molecules, apply PART instructions in SHELXL to refine occupancy factors. Validate using the ADDSYM algorithm in PLATON to detect missed symmetry .
- Cross-validate with spectroscopic Ensure NMR peak integration matches crystallographic occupancy ratios .
Q. What strategies are effective in resolving low yields during benzimidazole functionalization?
- Methodology :
- Screen catalysts (e.g., CuI for Ullmann coupling) and additives (e.g., TBAB for phase-transfer catalysis). Use microwave-assisted synthesis (100°C, 30 min) to accelerate sluggish reactions .
- Analyze byproducts via GC-MS to identify competing pathways (e.g., hydrolysis of intermediates) .
Q. How can computational methods guide the design of derivatives with improved solubility?
- Methodology :
- Predict solubility parameters using COSMO-RS. Introduce polar groups (e.g., hydroxyl, amine) at the benzimidazole C5 position while maintaining steric compatibility via molecular dynamics simulations .
- Validate experimentally by measuring solubility in PBS (pH 7.4) and correlating with computed logS values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
